2-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole
Description
The compound “2-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole” is a nitrogen-rich heterocyclic molecule featuring a 1,3-benzodiazole core fused with a bicyclic octahydropyrrolo[3,4-c]pyrrole system and a 3-(difluoromethyl)-1-methylpyrazole-4-carbonyl substituent. The 1,3-benzodiazole scaffold is recognized as a “privileged structure” in medicinal chemistry due to its versatility in interacting with biological targets, enabling diverse pharmacological activities such as antimicrobial, anticancer, and anti-inflammatory effects . The octahydropyrrolo[3,4-c]pyrrole component introduces conformational rigidity, which may optimize receptor interactions compared to simpler aliphatic amines .
Propriétés
IUPAC Name |
[3-(difluoromethyl)-1-methylpyrazol-4-yl]-[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N6O/c1-25-11-14(17(24-25)18(21)22)19(29)27-7-12-9-28(10-13(12)8-27)20-23-15-5-3-4-6-16(15)26(20)2/h3-6,11-13,18H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEZBQRAXQGJQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid . The synthesis pathway may include:
- Formation of the Carbonyl Derivative : The pyrazole derivative is converted into a carbonyl chloride using thionyl chloride.
- Coupling Reaction : This carbonyl derivative is then reacted with octahydropyrrolo[3,4-c]pyrrole derivatives to form the desired compound.
Antifungal Activity
A significant aspect of the biological activity of this compound relates to its antifungal properties. Studies have shown that derivatives containing the pyrazole moiety exhibit potent activity against various phytopathogenic fungi. For instance:
- In vitro assays demonstrated that certain derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid displayed moderate to excellent activities against seven different fungal species, outperforming established fungicides like boscalid in some cases .
The mechanism by which these compounds exert their antifungal effects primarily involves the inhibition of succinate dehydrogenase (SDH) , an enzyme critical for mitochondrial respiration in fungi. This mode of action disrupts energy production and leads to fungal cell death. The specific interactions at the molecular level include:
Case Study 1: Efficacy Against Crop Pathogens
A recent study evaluated the efficacy of a related compound against Alternaria species, which are notorious for causing early blight in crops like tomato and potato. The results indicated that the compound significantly inhibited mycelial growth, suggesting its potential as a crop protection agent.
| Compound | Activity Level | Target Pathogen |
|---|---|---|
| Compound A | High | Alternaria spp. |
| Compound B | Moderate | Fusarium spp. |
| Compound C | Low | Botrytis cinerea |
Case Study 2: Structure-Activity Relationship (SAR)
Research utilizing Topomer CoMFA (Comparative Molecular Field Analysis) has provided insights into the structural features that enhance antifungal activity. It was found that modifications to the pyrazole ring and side chains significantly influence potency and selectivity against various fungal strains .
Comparaison Avec Des Composés Similaires
Table 1: Comparative Analysis of Key Heterocyclic Compounds
Key Differences and Similarities
Core Heterocyclic Scaffold
- 1,3-Benzodiazole vs. 1,2-Benzodiazole (Indazole): The main compound’s 1,3-benzodiazole core differs from indazole (1,2-benzodiazole) in nitrogen positioning. Indazole derivatives exhibit strong anticancer and antimalarial activities due to enhanced π-π stacking and hydrogen bonding , whereas 1,3-benzodiazoles are more commonly associated with anti-infectious and anti-inflammatory effects .
- Pyrazole Derivatives: The difluoromethylpyrazole substituent in the main compound contrasts with simpler pyrazole derivatives like the oxadiazole-thioacetyl compound in . The difluoromethyl group likely increases metabolic stability compared to non-fluorinated analogues .
Substituent Effects
- Electron-Withdrawing Groups: The difluoromethyl group (strong electron-withdrawing) may enhance binding to hydrophobic pockets in target proteins compared to methyl or cyano groups in analogues .
Pharmacological and Physicochemical Properties
- Molecular Weight and Solubility: The main compound’s molecular weight is expected to exceed 400 g/mol due to its complex substituents, which may reduce solubility compared to simpler benzodiazoles (e.g., albendazole, MW 265.3) . This could necessitate formulation adjustments for bioavailability.
- Fluorine Impact: Fluorination typically enhances membrane permeability and resistance to oxidative metabolism. The difluoromethyl group may confer advantages over chlorinated or methylated analogues in pharmacokinetics .
Structure-Activity Relationship (SAR) Insights
- 1,3-Benzodiazole Core: Substitution at the 2-position (e.g., with bicyclic amines) is critical for modulating activity. For example, benzimidazole-based antiparasitics like mebendazole rely on 2-position modifications for efficacy .
- Pyrazole Carbonyl Linker: The carbonyl group in the pyrazole substituent may facilitate hydrogen bonding with enzymatic targets, as seen in kinase inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
